c-KIT V560G/D816V Double-Mutant Inhibition: 8-Fold Superiority Over Imatinib for [5,4-b]-Scaffold Derivatives
Thiazolo[5,4-b]pyridine-6-carboxylic acid serves as the core scaffold for compound 6r, which inhibits the imatinib-resistant c-KIT V560G/D816V double mutant with an IC₅₀ of 4.77 ± 0.38 μM in the ADP-Glo kinase assay. This represents an approximately 7.95-fold improvement over imatinib (IC₅₀ = 37.93 ± 8.68 μM) and is competitive with sunitinib (IC₅₀ = 3.98 ± 1.18 μM) against the same resistant mutant [1]. No regioisomeric scaffold (e.g., [4,5-b] or [4,5-c]) has been reported to deliver comparable potency against this therapeutically relevant resistant mutant, establishing the [5,4-b] scaffold geometry as critical for overcoming the V560G/D816V resistance mechanism [1].
| Evidence Dimension | Enzymatic inhibitory activity (IC₅₀) against c-KIT V560G/D816V double mutant |
|---|---|
| Target Compound Data | Derivative 6r (thiazolo[5,4-b]pyridine-6-carboxamide scaffold): IC₅₀ = 4.77 ± 0.38 μM (ADP-Glo kinase assay) |
| Comparator Or Baseline | Imatinib: IC₅₀ = 37.93 ± 8.68 μM; Sunitinib: IC₅₀ = 3.98 ± 1.18 μM (same assay) |
| Quantified Difference | 6r is ~8.0-fold more potent than imatinib against the resistant double mutant; 6r vs sunitinib: comparable potency (ratio ≈ 1.2) |
| Conditions | ADP-Glo kinase assay; c-KIT V560G/D816V double mutant; Nam et al., Cancers 2023, Table 3 |
Why This Matters
Procurement of the [5,4-b]-6-COOH building block enables direct entry into a validated chemical series with demonstrated activity against a clinically relevant imatinib-resistant mutant, providing a defined starting point unachievable with other regioisomers.
- [1] Nam Y, Kim C, Han J, Ryu S, Cho H, Song C, Kim ND, Kim N, Sim T. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. 2023; 15(1):143. Table 3: IC₅₀ values for compounds 6r, 6s, 7c against c-KIT V560G/D816V. DOI: 10.3390/cancers15010143. View Source
